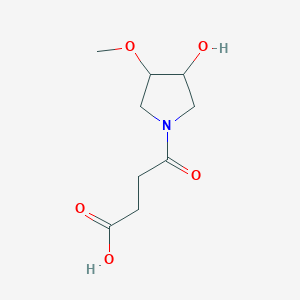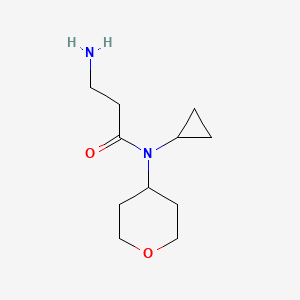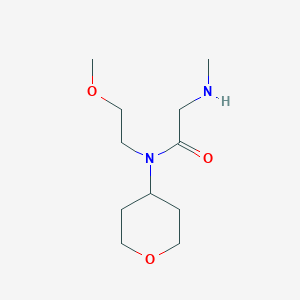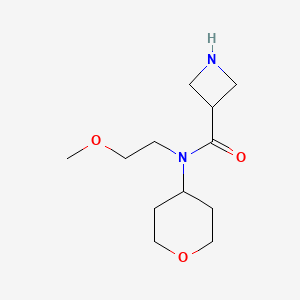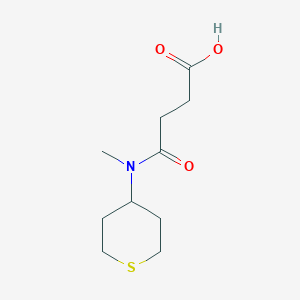
3-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide
Übersicht
Beschreibung
3-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is a useful research compound. Its molecular formula is C10H16ClNOS and its molecular weight is 233.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
- Chlorophenols in Aquatic Environments : Research assessing the impact of chlorophenols, which share a chloro-component similar to the target compound, on aquatic environments has found that these compounds can exert moderate to considerable toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment depends on the presence of capable microflora for biodegradation. This suggests a potential area of research for the environmental fate and biodegradability of "3-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide" (K. Krijgsheld & A. D. Gen, 1986).
Material Science and Polymer Research
- Poly(3,4-ethylenedioxythiophene) in Thermoelectric Materials : Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, highlights the use of thiophene derivatives in developing materials with thermoelectric properties. Given the tetrahydrothiophen component in the target compound, there could be research potential in exploring its utility in similar applications (R. Yue & Jingkun Xu, 2012).
Food Safety and Chemical Toxicants
- Fatty Acid Esters of 3-Monochloropropanediol : The study of 3-MCPD esters, chemicals related to processing-induced toxicants, suggests a need for understanding the absorption, metabolism, and toxic effects of various chloro-compounds in food safety research. This could inform safety assessments of "this compound" in relevant contexts (Boyan Gao et al., 2019).
Eigenschaften
IUPAC Name |
3-chloro-N-cyclopropyl-N-(thiolan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNOS/c11-5-3-10(13)12(8-1-2-8)9-4-6-14-7-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEJXZHQOAZIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


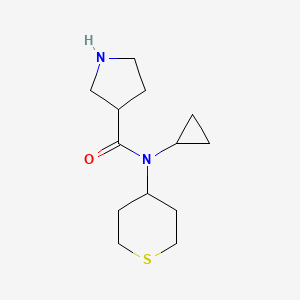
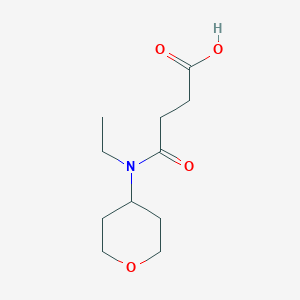

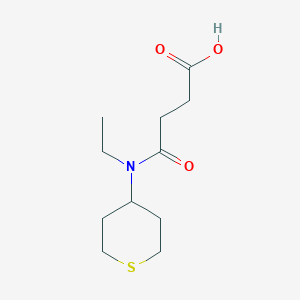
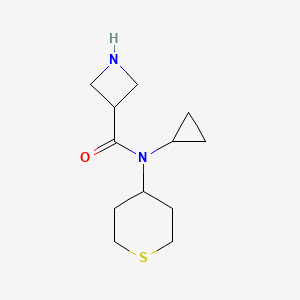
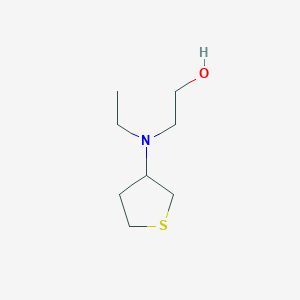
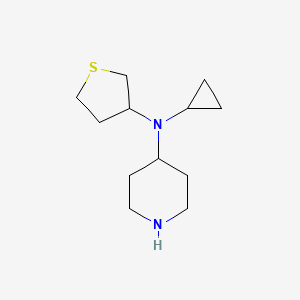
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1477574.png)
